N-Hydroxy-2-acétamidofluorène

Vue d'ensemble

Description

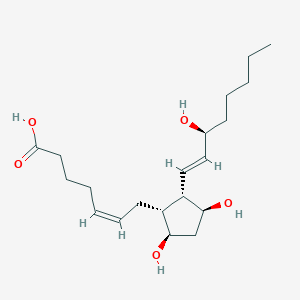

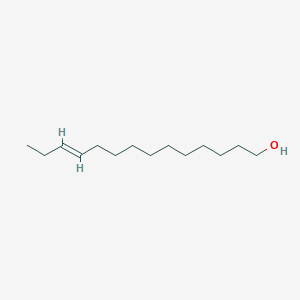

N-Hydroxy-2-acetamidofluorene (N-OHAAF) is a cream-colored powder . It is a member of 2-acetamidofluorenes and a N-hydroxylated derivative of 2-ACETYLAMINOFLUORENE . It has demonstrated carcinogenic action .

Synthesis Analysis

The synthesis of N-Hydroxy-2-acetamidofluorene involves enzymatic activation . More detailed information about the synthesis process can be found in the literature .Molecular Structure Analysis

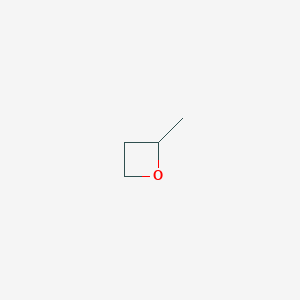

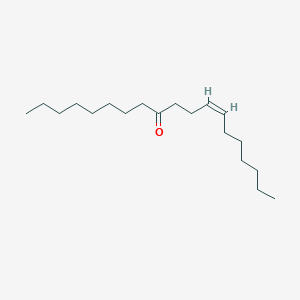

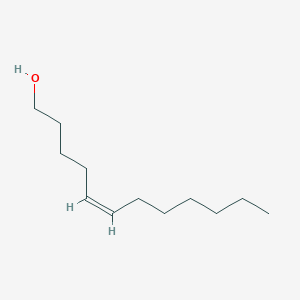

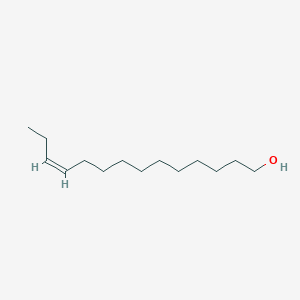

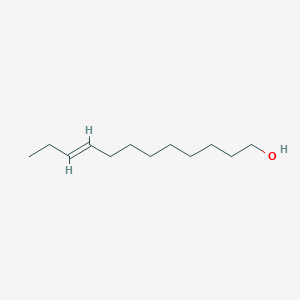

The molecular formula of N-Hydroxy-2-acetamidofluorene is C15H13NO2 . The IUPAC name is N - (9 H -fluoren-2-yl)- N -hydroxyacetamide . The molecular weight is 239.27 g/mol .Physical and Chemical Properties Analysis

N-Hydroxy-2-acetamidofluorene is an amide . Amides are very weak bases, weaker than water . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique

Études enzymatiques et biologie redox

Le N-Hydroxy-2-acétamidofluorène est un substrat de l'enzyme This compound réductase . Cette enzyme catalyse la réduction du this compound, jouant un rôle dans la biologie redox et l'étude des mécanismes enzymatiques impliqués dans le stress oxydatif et les systèmes de défense cellulaire.

Recherche sur la cancérogénicité

Ce composé est utilisé dans la recherche médicale pour étudier son métabolisme et ses effets cancérogènes potentiels. Il subit une N-hydroxylation, une étape d'activation clé dans la voie métabolique qui conduit à sa cancérogénicité . Comprendre cette voie est crucial pour développer des stratégies visant à atténuer les risques associés à l'exposition à ces composés.

Métabolisme des médicaments et pharmacocinétique

Dans le développement pharmaceutique, les voies métaboliques du this compound sont étudiées pour comprendre le métabolisme des médicaments et la pharmacocinétique des composés apparentés . Ces connaissances aident à prédire comment les médicaments se comporteront dans l'organisme et à concevoir des médicaments plus sûrs.

Toxicologie environnementale

Le rôle du this compound en science environnementale est lié à sa présence en tant que polluant et à son impact sur la faune et les écosystèmes . La recherche dans ce domaine se concentre sur le devenir environnemental du composé, son profil toxicologique et le développement de stratégies de remédiation.

Applications en chimie analytique

Le this compound est utilisé en chimie analytique pour développer et affiner les méthodes de détection de composés similaires. Ses propriétés sont utilisées dans l'étalonnage des instruments et dans la validation des procédures analytiques qui mesurent la présence de composés organiques azotés .

Recherche biochimique

En biochimie, les interactions du composé avec diverses enzymes et son rôle dans les voies biochimiques présentent un intérêt. Il sert de modèle pour étudier la cinétique enzymatique, la spécificité du substrat et la base moléculaire des réactions catalysées par les enzymes .

Mécanisme D'action

Target of Action

The primary target of N-Hydroxy-2-acetamidofluorene is the enzyme N-hydroxy-2-acetamidofluorene reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on other nitrogenous compounds as donors with NAD+ or NADP+ as acceptor .

Mode of Action

N-Hydroxy-2-acetamidofluorene interacts with its target enzyme, N-hydroxy-2-acetamidofluorene reductase, to catalyze a specific chemical reaction. The reaction involves the conversion of 2-acetamidofluorene, NAD(P)+, and H2O into N-hydroxy-2-acetamidofluorene, NAD(P)H, and H+ .

Biochemical Pathways

The biochemical pathway primarily affected by N-Hydroxy-2-acetamidofluorene involves the conversion of 2-acetamidofluorene into N-hydroxy-2-acetamidofluorene . This conversion is part of a larger set of reactions involving nitrogenous compounds and NAD+ or NADP+ as acceptors .

Pharmacokinetics

The compound’s interaction with nad+ and nadp+ suggests that it may be involved in metabolic processes .

Result of Action

The primary result of N-Hydroxy-2-acetamidofluorene’s action is the production of N-hydroxy-2-acetamidofluorene, NAD(P)H, and H+ . This reaction contributes to the broader biochemical pathways involving nitrogenous compounds and NAD+ or NADP+ .

Action Environment

The action of N-Hydroxy-2-acetamidofluorene is influenced by various environmental factors. For instance, the presence of NAD+ and NADP+ is crucial for the compound’s interaction with its target enzyme .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-Hydroxy-2-acetamidofluorene is a substrate for the enzyme N-hydroxy-2-acetamidofluorene reductase . This enzyme catalyzes the chemical reaction involving 2-acetamidofluorene, NAD+, NADP+, and H2O, producing N-hydroxy-2-acetamidofluorene, NADH, NADPH, and H+ .

Molecular Mechanism

N-Hydroxy-2-acetamidofluorene exerts its effects at the molecular level through its interactions with the enzyme N-hydroxy-2-acetamidofluorene reductase . The enzyme catalyzes the conversion of 2-acetamidofluorene to N-hydroxy-2-acetamidofluorene, involving NAD+ or NADP+ as an acceptor .

Metabolic Pathways

N-Hydroxy-2-acetamidofluorene is involved in metabolic pathways catalyzed by the enzyme N-hydroxy-2-acetamidofluorene reductase . The enzyme uses 2-acetamidofluorene, NAD+, NADP+, and H2O as substrates to produce N-hydroxy-2-acetamidofluorene, NADH, NADPH, and H+ .

Propriétés

IUPAC Name |

N-(9H-fluoren-2-yl)-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKUIEGXJHVFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020719 | |

| Record name | N-Hydroxy-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hydroxy-2-acetylaminofluorene is a cream colored powder. (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

53-95-2 | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Hydroxy-2-(acetylamino)fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyacetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nohfaa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxy-2-acetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AGD02HUQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

277 to 279 °F (NTP, 1992) | |

| Record name | N-HYDROXY-2-ACETYLAMINOFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20493 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B110103.png)